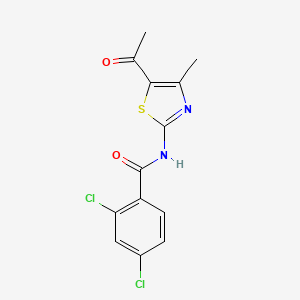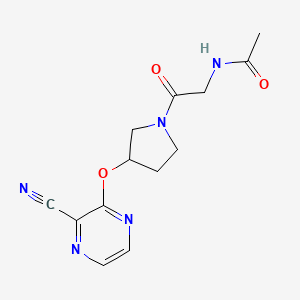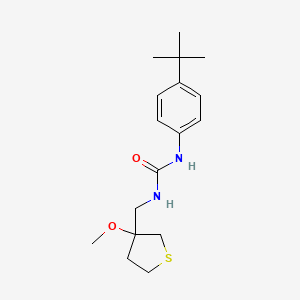
N-(5-acetyl-4-methylthiazol-2-yl)-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-2,4-dichlorobenzamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . This compound is a drug-like molecule with a well-developed structure-activity relationship .
Synthesis Analysis
The synthesis of this compound involves the creation of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The molecular structure of this compound is characterized by NMR, FTIR and elemental analysis .Scientific Research Applications
Synthesis and Derivative Formation
N-(5-acetyl-4-methylthiazol-2-yl)-2,4-dichlorobenzamide serves as a precursor in the synthesis of various derivatives, including pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives. These compounds are synthesized through reactions with hydrazonoyl chlorides, α,β-benzylidenemalononitrile derivatives, phenylisothiocyanate, and ethyl chloroacetate, showcasing a versatile chemical framework conducive to creating a plethora of novel chemical entities with potential for further exploration in different scientific domains (Raslan, Sayed, & Khalil, 2016).
Biological Activities
The derivatives of this compound have been explored for their biological activities. For instance, acyl thiourea derivatives have undergone in silico and in vitro investigations for activities such as RNA polymerase II inhibitor (RNR) binding, DNA binding, urease inhibition, and radical scavenging activities. These studies suggest the compound and its derivatives could have applications in medicinal chemistry, particularly in the development of new therapeutic agents (Khalid et al., 2022).
Thermo-physical Properties
Research into the thermo-physical properties of derivatives incorporating the 2-thiazolyl moiety in different solvents provides valuable insights into how these compounds interact at a molecular level. Understanding these properties is crucial for applications in materials science and engineering, where solvent compatibility and the behavior of compounds under various thermal conditions are essential for designing functional materials (Godhani et al., 2013).
Herbicidal Activity
Benzamides, including those related to this compound, have been identified as herbicidally active compounds. They offer potential agricultural utility for controlling annual and perennial grasses in forage legumes, certain turf grasses, and cultivated crops. This highlights the compound's relevance in agricultural research, particularly in the development of new herbicides (Viste, Cirovetti, & Horrom, 1970).
Future Directions
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)9-4-3-8(14)5-10(9)15/h3-5H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDBKSSPAMWYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B2674692.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)


![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)
![N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2674699.png)



![N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2674706.png)
![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)


